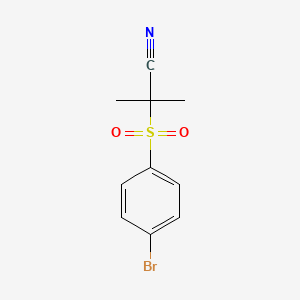2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile
CAS No.: 1178187-96-6
Cat. No.: VC2920414
Molecular Formula: C10H10BrNO2S
Molecular Weight: 288.16 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1178187-96-6 |
|---|---|
| Molecular Formula | C10H10BrNO2S |
| Molecular Weight | 288.16 g/mol |
| IUPAC Name | 2-(4-bromophenyl)sulfonyl-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C10H10BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
| Standard InChI Key | BZURLKRPSDLFMG-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br |
Chemical Identity and Structure
Basic Identification
2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile is a well-defined chemical entity with specific identifiers that allow for its unambiguous identification within chemical databases and literature. The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1178187-96-6 |
| IUPAC Name | 2-(4-bromophenyl)sulfonyl-2-methylpropanenitrile |
| Molecular Formula | C₁₀H₁₀BrNO₂S |
| Molecular Weight | 288.16 g/mol |
| Standard InChI | InChI=1S/C10H10BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
| Standard InChIKey | BZURLKRPSDLFMG-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C#N)S(=O)(=O)C1=CC=C(C=C1)Br |
| PubChem Compound ID | 47002977 |
These identifiers provide essential information for researchers to accurately reference and study this compound in various chemical databases and literature sources.
Structural Features
The molecular structure of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile exhibits several distinctive functional groups that contribute to its chemical behavior and potential applications:
-
A para-brominated benzene ring, with the bromine atom positioned at the 4-position
-
A sulfonyl group (SO₂) connecting the aromatic ring to the aliphatic portion
-
A nitrile group (C≡N) attached to the quaternary carbon
-
Two methyl groups attached to the same quaternary carbon as the nitrile group
This arrangement of functional groups creates a molecule with interesting electronic and steric properties. The electron-withdrawing nature of both the sulfonyl and nitrile groups, combined with the bromine substitution on the aromatic ring, results in a compound with potential reactivity at multiple sites.
Physical and Chemical Properties
Physical Characteristics
2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile typically exists as a solid at room temperature, though detailed physical property data is limited in the available literature. Based on structural analogues and the information available from safety data sheets, the following physical properties can be outlined:
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Appearance | White to off-white crystalline powder |
| Odor | Not specifically documented |
| Solubility | Limited information available; likely soluble in organic solvents like dichloromethane, acetone, and dimethylsulfoxide |
The physical properties of this compound are consistent with other sulfonamide derivatives, which typically exist as crystalline solids with varying degrees of solubility in organic solvents .
Chemical Reactivity
The chemical behavior of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile is influenced by its multiple functional groups:
-
The nitrile group (C≡N) can participate in various transformations, including hydrolysis to form carboxylic acids or amides, reduction to primary amines, and addition reactions
-
The sulfonyl group (SO₂) provides sites for nucleophilic substitution reactions
-
The bromine-substituted aromatic ring can undergo coupling reactions, including Suzuki and Sonogashira couplings, making this compound valuable in constructing more complex molecules
-
The quaternary carbon bearing the two methyl groups provides steric hindrance around the nitrile and sulfonyl functionalities, potentially affecting reaction rates and selectivity
Under normal conditions, the compound is chemically stable but may react with strong oxidizing agents. When heated to decomposition, it can produce toxic gases including carbon oxides, hydrogen bromide, nitrogen oxides, and sulfur oxides .
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile typically involves the reaction between 4-bromobenzenesulfonyl chloride and 2-methylpropanenitrile (isobutyronitrile) in the presence of a suitable base. The general synthetic scheme can be outlined as follows:
-
Starting with 4-bromobenzenesulfonyl chloride (CAS: 98-58-8)
-
Reacting this with 2-methylpropanenitrile under basic conditions
-
Purification of the resulting product through appropriate techniques such as recrystallization or column chromatography
The base typically used in this reaction serves to deprotonate the α-carbon of the nitrile, generating a nucleophile that can attack the sulfonyl chloride. Common bases for such transformations include sodium hydride, lithium diisopropylamide (LDA), or potassium tert-butoxide.
Precursor Information
One key precursor in the synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile is 4-bromobenzenesulfonyl chloride. This compound has the following properties:
| Parameter | Value |
|---|---|
| CAS Number | 98-58-8 |
| Molecular Formula | C₆H₄BrClO₂S |
| Molecular Weight | 255.51 g/mol |
| Physical State | Solid |
| Melting Point | 75°C |
| Boiling Point | 153°C at 15 mmHg |
| Solubility | Soluble in toluene |
4-Bromobenzenesulfonyl chloride is a reactive sulfonyl chloride that requires careful handling due to its corrosive nature and sensitivity to moisture. It reacts readily with nucleophiles, making it an excellent reagent for introducing the 4-bromobenzenesulfonyl group into various molecules .
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation when inhaled .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume